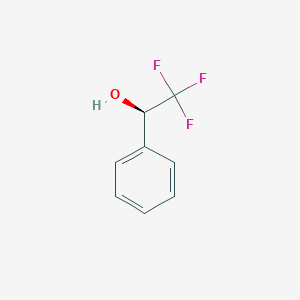

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Descripción general

Descripción

“®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is a chemical compound used as a pharmaceutical intermediate . It is also used to predict the NMR spectrum and as a chiral solvating agent for the determination of enantiomeric composition .

Synthesis Analysis

The synthesis of “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” involves several steps. Unprotected α-trifluoromethylbenzyl alcohols were prepared by simple hydrogenolysis of the corresponding ether in high yield and without loss of the initial ee . This procedure is attractive due to its applicability to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .

Molecular Structure Analysis

The molecular formula of “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is C8H7F3O . The molecular weight is 176.14 g/mol . The SMILES string representation is OC@HC(F)(F)F .

Chemical Reactions Analysis

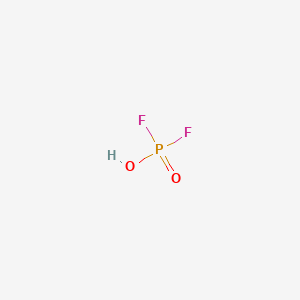

“®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .

Physical And Chemical Properties Analysis

“®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is a liquid at room temperature . It has a density of 1.300 g/mL at 20 °C . The boiling point is 73-76 °C at 9 mmHg , and the melting point is 20 °C . The refractive index is 1.459 .

Aplicaciones Científicas De Investigación

Chiral Catalysts & Ligands

This compound is used as a chiral catalyst and ligand . Chiral catalysts are substances that increase the rate of a chemical reaction and are capable of preferentially forming one enantiomer over another. This property makes “®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” valuable in the synthesis of pharmaceuticals and other chemicals that require specific stereochemistry.

Determination of Enantiomeric Composition

“®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is used as a chiral solvating agent for the determination of enantiomeric composition by H-NMR . This means it can help distinguish between different enantiomers (mirror-image isomers) of a compound, which is crucial in fields like pharmaceuticals, where the biological activity of a compound can depend on its stereochemistry.

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . This means it’s used in the production of pharmaceutical drugs. Its specific role can vary depending on the drug being synthesized.

Kinetic Studies of Phosphonoformate Prodrugs

“®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is employed as a reagent in kinetic studies of phosphonoformate prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. Studying the kinetics of these reactions can help optimize drug delivery.

Aquachromium (IV) Studies

This compound is also used in studies involving aquachromium (IV) . While the specifics of these studies aren’t detailed in the sources, it’s likely that they involve studying the properties and reactions of aquachromium (IV) complexes.

NMR Spectrum Prediction

“®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) spectroscopy is a technique used to obtain information about the structure and dynamics of molecules. By using this compound, researchers can predict the NMR spectrum of other compounds, aiding in their structural elucidation.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used as a chiral solvating agent for determining enantiomeric composition by h-nmr . This suggests that it interacts with various chiral compounds, influencing their behavior in a magnetic field.

Mode of Action

It is known to be used in supercharging reagents in electrospray ionization mass spectrometry . In this context, it may interact with its targets by increasing the generation of higher charge-state ions, thereby improving signal intensity .

Pharmacokinetics

Its physical properties such as boiling point (73-76 °c/9 mmhg), melting point (20 °c), and density (1300 g/mL at 20 °C) have been reported . These properties may influence its bioavailability and pharmacokinetic behavior.

Propiedades

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10531-50-7 | |

| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Can (R)-2,2,2-Trifluoro-1-phenylethanol be synthesized asymmetrically?

A1: Yes, research indicates that (R)-2,2,2-Trifluoro-1-phenylethanol can be synthesized asymmetrically through two primary methods.

- Photoisomerization of Nitrones: Irradiating achiral aldo- or keto-nitrones with UV light (λ > 300 nm) in the presence of a chiral solvent like (S)- or (R)-2,2,2-trifluoro-1-phenylethanol can produce optically active oxaziridines, with a maximum optical yield of 31% [].

- Enzymatic Reduction: The thermostable alcohol dehydrogenase (TkADH) from Thermococcus kodakarensis KOD1 exhibits high enantioselectivity in reducing 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with an enantiomeric excess (ee) greater than 99.6% []. This enzymatic approach offers a highly selective method for obtaining the desired enantiomer.

Q2: What factors influence the asymmetric synthesis of (R)-2,2,2-Trifluoro-1-phenylethanol from nitrones?

A2: The degree of asymmetric synthesis during the photoisomerization of nitrones to chiral oxaziridines, precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, is sensitive to several factors []:

Q3: Does the presence of a para-nitrophenyl substituent on oxaziridines, potential precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, affect their photochemical behavior?

A3: Yes, oxaziridines containing a para-nitrophenyl group exhibit unique photochemical properties. Upon irradiation with UV light at a wavelength of 254 nm, these oxaziridines undergo both photoracemization and photoepimerization []. This behavior suggests that the excited state of the para-nitrophenyl substituted oxaziridine can access pathways leading to a loss of stereochemical integrity. The proposed mechanisms for these transformations include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.